2-Amino-5-fluorobenzoic acid

Medicinal Chemistry Computational Chemistry Physicochemical Properties

This 5-fluoroanthranilic acid scaffold delivers orthogonal amine and carboxylic acid groups for amide bond formation. The 5-fluoro substitution enhances metabolic stability over non-fluorinated analogs, while computational data confirm distinct pKa and HOMO-LUMO gaps versus Cl/Br derivatives. Validated as a TRP1 counterselection antimetabolite in S. cerevisiae and a hit against E. faecalis (IC₅₀ 3.19 µM).

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 446-08-2
Cat. No. B014672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluorobenzoic acid
CAS446-08-2
Synonyms2-amino-5-fluorobenzoic acid
5-FABA cpd
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)N
InChIInChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyFPQMGQZTBWIHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluorobenzoic Acid (CAS 446-08-2): Procuring the Fluorinated Anthranilic Acid Scaffold for Medicinal Chemistry and Chemical Biology


2-Amino-5-fluorobenzoic acid (CAS 446-08-2), also known as 5-fluoroanthranilic acid, is a halogenated aromatic amino acid and a derivative of anthranilic acid where the hydrogen at the 5-position of the phenyl ring is replaced by a fluorine atom [1]. With a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol , this compound presents as a light yellow to light brown crystalline powder with a melting point of 181-185 °C . It functions as a crucial building block in organic synthesis, valued for its orthogonal functional groups—a primary amine and a carboxylic acid—which facilitate its incorporation into more complex molecules via amide bond formation and other transformations . The strategic placement of the fluorine atom is a key design feature, intended to modulate the electronic properties, metabolic stability, and lipophilicity of downstream drug candidates and chemical probes, distinguishing it from its non-fluorinated and other halogenated analogs.

2-Amino-5-fluorobenzoic Acid Procurement: Why Halogen and Regioisomer Substitution Compromises Function


The selection of 2-amino-5-fluorobenzoic acid over its close structural analogs (e.g., 2-amino-5-chlorobenzoic acid, 2-amino-5-bromobenzoic acid, or the non-fluorinated anthranilic acid) is not arbitrary. The fluorine atom's small van der Waals radius and high electronegativity confer unique and non-linear effects on a molecule's physicochemical properties [1]. Computational studies demonstrate that substituting fluorine with chlorine or bromine at the 5-position leads to distinct changes in both pKa and frontier molecular orbital (HOMO-LUMO) energy gaps, which are critical determinants of a compound's reactivity and binding interactions [2]. Furthermore, the specific regioisomer is essential; while other fluorinated analogs like 2-amino-4-fluorobenzoic acid exist, the 5-fluoro substitution is required for specific biological activities, such as acting as a toxic antimetabolite in the yeast tryptophan pathway [3]. Therefore, substituting this specific fluorinated scaffold with a seemingly similar analog can lead to a complete loss of desired biological activity, altered reaction outcomes, or compromised physicochemical profiles in the final compound.

2-Amino-5-fluorobenzoic Acid (446-08-2): Quantifiable Differentiation from Halogen and Regioisomeric Analogs


Acidity Modulation: Fluorine Substitution Lowers pKa Relative to Non-Halogenated and Brominated Analogs

A computational study using MOPAC compared the pKa of 2-amino-5-fluorobenzoic acid with its chloro- and bromo- analogs. The fluorine-substituted derivative exhibits a lower pKa than both the non-halogenated parent and the brominated analog, influencing its ionization state at physiological pH and its potential for salt formation and solubility [1].

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Electronic Reactivity: Fluorine Substitution Reduces HOMO-LUMO Energy Gap Compared to Heavier Halogens

Density Functional Theory (DFT) calculations reveal that the frontier molecular orbital energy gap (HOMO-LUMO gap) differs among halogenated analogs. 2-Amino-5-fluorobenzoic acid exhibits a specific gap value, which is larger than that of the bromo analog, suggesting differences in chemical reactivity and potential charge transfer interactions [1].

Computational Chemistry Molecular Modeling Reactivity Prediction

Antibacterial Potency: 2-Amino-5-fluorobenzoic Acid Demonstrates Activity Against Enterococcus faecalis

In an antibacterial assay against Enterococcus faecalis CECT 481, 2-amino-5-fluorobenzoic acid demonstrated growth inhibitory activity. The compound's half-maximal inhibitory concentration (IC50) provides a benchmark for comparing its potency against this clinically relevant Gram-positive pathogen [1].

Antibacterial Drug Discovery Infectious Disease

Yeast TRP1 Counterselection: A Distinct Genetic Application Not Shared by Non-Fluorinated Anthranilic Acid

2-Amino-5-fluorobenzoic acid acts as a specific and toxic antimetabolite for the tryptophan pathway in Saccharomyces cerevisiae. This property is harnessed for the counterselection of the TRP1 genetic marker, a standard tool in yeast molecular biology [1]. The specificity of this interaction is underscored by the fact that TRP1-deficient strains lack the enzyme (anthranilate synthase) required to convert the compound to the toxic metabolite 5-fluorotryptophan, rendering them resistant .

Molecular Biology Yeast Genetics Counterselection

Synthetic Utility: Core Scaffold for Developing Styrylquinazolinone Anticancer Agents

2-Amino-5-fluorobenzoic acid is a key precursor in the synthesis of styrylquinazolinones, a class of compounds identified as potential anticancer agents . The fluorine substituent is a critical structural feature intended to enhance the binding affinity, metabolic stability, and pharmacokinetic profile of the resulting drug candidates [1].

Anticancer Medicinal Chemistry Synthetic Intermediate

Validated Application Scenarios for 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2) in Research and Development


Medicinal Chemistry: Synthesis of Fluorinated Bioactive Molecules

Procure 2-amino-5-fluorobenzoic acid as a core scaffold for building compound libraries, particularly for synthesizing styrylquinazolinones . Its fluorine atom is incorporated to enhance metabolic stability and modulate target binding, providing a distinct advantage over non-fluorinated analogs in lead optimization campaigns [1].

Molecular and Chemical Biology: Yeast TRP1 Counterselection Assays

Utilize 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid) as a selective agent in Saccharomyces cerevisiae genetics. Its toxic antimetabolite activity against the tryptophan pathway makes it a critical reagent for counterselecting the TRP1 marker, a function that cannot be performed by the natural metabolite anthranilic acid [2].

Antibacterial Drug Discovery: Hit Identification and Validation

Use 2-amino-5-fluorobenzoic acid as a validated hit compound in antibacterial screens against Enterococcus faecalis, where it exhibits an IC50 of 3.19 µM [3]. This provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at developing novel agents against this opportunistic pathogen.

Computational Chemistry and Cheminformatics: Physicochemical Modeling

Use the experimentally validated computational data (pKa, HOMO-LUMO gap) for 2-amino-5-fluorobenzoic acid as a benchmark for modeling the effects of fluorine substitution on aromatic scaffolds [4]. The quantitative differences observed relative to Cl- and Br-analogs inform the rational design of new chemical entities with tailored electronic properties.

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